1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-8-thia-3-azaspiro[55]undecan-2-one is a spirocyclic compound characterized by its unique structural framework, which includes oxygen, sulfur, and nitrogen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one typically involves multi-step reactions. One common method includes the use of cyclization reactions where the starting materials undergo a series of transformations to form the spirocyclic structure. For instance, the Prins cyclization reaction is often employed to construct the spiro ring system in a single step .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. specific industrial methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: It is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the sulfur atom.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms.
1,3-Dioxane-1,3-dithiane spiranes: Contains both oxygen and sulfur atoms in the rings.
Uniqueness
1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one is unique due to the presence of oxygen, sulfur, and nitrogen within its spirocyclic framework. This combination of heteroatoms imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H13NO2S |
---|---|
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C8H13NO2S/c10-7-9-4-3-8(11-7)2-1-5-12-6-8/h1-6H2,(H,9,10) |
InChI-Schlüssel |
YWBJOMNYAMYMSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC(=O)O2)CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.